rac-Dimethylsilylbis(1-indenyl)zirconium dichloride

Catalog No.
S1773663
CAS No.
121009-93-6
M.F
C20H18Cl2SiZr
M. Wt
448.573
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-Dimethylsilylbis(1-indenyl)zirconium dichlorid...

CAS Number

121009-93-6

Product Name

rac-Dimethylsilylbis(1-indenyl)zirconium dichloride

IUPAC Name

dichlorozirconium;di(inden-1-yl)-dimethylsilane

Molecular Formula

C20H18Cl2SiZr

Molecular Weight

448.573

InChI

InChI=1S/C20H18Si.2ClH.Zr/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;;;/h3-14H,1-2H3;2*1H;/q;;;+2/p-2

InChI Key

UWDIAYXWSZBXJP-UHFFFAOYSA-L

SMILES

C[Si](C)([C]1[CH][CH][C]2[C]1C=CC=C2)[C]3[CH][CH][C]4[C]3C=CC=C4.Cl[Zr]Cl

Synthesis of Organic Compounds:

rac-Dimethylsilylbis(1-indenyl)zirconium dichloride (Cp*2ZrCl2) is a commonly used catalyst in organic chemistry for various synthetic reactions. Its ability to activate small molecules and form reactive intermediates makes it valuable for:

  • Olefin polymerization: Cp*2ZrCl2 acts as a catalyst for the polymerization of olefins (alkenes) into polymers such as polyethylene and polypropylene. These polymers have numerous industrial applications, including packaging materials, textiles, and construction materials .
  • C-C bond formation: The catalyst can promote the formation of carbon-carbon (C-C) bonds through various reactions, including Negishi coupling and Kumada coupling. These reactions are crucial for constructing complex organic molecules with desired functionalities .
  • Ring-opening metathesis polymerization (ROMP): Cp*2ZrCl2 can initiate ROMP, a powerful technique for synthesizing cyclic polymers. These polymers have unique properties and find applications in drug delivery, electronics, and advanced materials .

Understanding Reaction Mechanisms:

Due to its well-defined structure and reactivity, rac-Dimethylsilylbis(1-indenyl)zirconium dichloride serves as a model compound for studying the mechanisms of organometallic catalysis. By investigating its interactions with substrates and reagents, scientists gain insights into the fundamental principles governing these reactions, which can be applied to develop new and improved catalysts.

Development of New Catalysts:

Research on rac-Dimethylsilylbis(1-indenyl)zirconium dichloride has contributed to the development of new generations of catalysts with improved activity, selectivity, and functional group tolerance. By modifying the ligand structure or introducing additional functionalities, scientists can tailor the catalyst's properties for specific applications.

Future Directions:

Ongoing research continues to explore the potential of rac-Dimethylsilylbis(1-indenyl)zirconium dichloride in various areas, including:

  • Development of sustainable and environmentally friendly catalytic processes: Researchers are investigating the use of renewable feedstocks and milder reaction conditions to make these catalytic reactions more sustainable.
  • Synthesis of complex and functional molecules: The catalyst's ability to control stereochemistry and regioselectivity holds promise for the synthesis of complex molecules with desired properties for applications in pharmaceuticals, materials science, and other fields.

Rac-Dimethylsilylbis(1-indenyl)zirconium dichloride is a metallocene compound characterized by its unique structure, which consists of a zirconium center coordinated by two 1-indenyl ligands and a dimethylsilyl group. Its molecular formula is C20_{20}H18_{18}Cl2_2SiZr, and it has a CAS registry number of 121009-93-6. This compound is notable for its applications in catalysis, particularly in olefin polymerization processes, due to its ability to form stable complexes with various co-catalysts .

. It can facilitate the polymerization of olefins, where it interacts with aluminum-based co-catalysts to activate the zirconium center. The general reaction mechanism involves the coordination of the olefin to the metal center, followed by insertion into the metal-carbon bond, leading to chain growth .

The synthesis of rac-dimethylsilylbis(1-indenyl)zirconium dichloride typically involves the reaction of zirconium tetrachloride with 1-indenyl lithium or similar reagents in the presence of dimethylsilyl chloride. The process can be summarized as follows:

  • Preparation of 1-Indenyl Lithium: Lithium is reacted with 1-indene to form 1-indenyl lithium.
  • Reaction with Zirconium Tetrachloride: The 1-indenyl lithium is then treated with zirconium tetrachloride to form an intermediate.
  • Addition of Dimethylsilyl Chloride: Finally, dimethylsilyl chloride is added to yield rac-dimethylsilylbis(1-indenyl)zirconium dichloride .

Rac-Dimethylsilylbis(1-indenyl)zirconium dichloride is predominantly used in:

  • Catalysis: It serves as a catalyst in olefin polymerization, producing high-performance polymers.
  • Organic Synthesis: This compound facilitates various organic transformations due to its reactivity and stability under different conditions .

Studies on the interactions of rac-dimethylsilylbis(1-indenyl)zirconium dichloride with co-catalysts such as methylaluminoxane have shown that these interactions significantly enhance its catalytic efficiency. The formation of active catalytic species through these interactions is crucial for optimizing polymerization processes. Research indicates that varying the ratios of the catalyst and co-catalyst can lead to significant differences in polymer properties .

Several compounds share structural and functional similarities with rac-dimethylsilylbis(1-indenyl)zirconium dichloride. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
Bis(cyclopentadienyl)zirconium dichlorideTwo cyclopentadienyl ligandsCommonly used in similar catalytic applications
Dimethylsilylbis(cyclopentadienyl)zirconium dichlorideDimethylsilyl group and cyclopentadienyl ligandsEnhanced stability and reactivity
Rac-bis(1-naphthyl)zirconium dichlorideTwo naphthyl ligandsDifferent steric and electronic properties

Rac-Dimethylsilylbis(1-indenyl)zirconium dichloride is unique due to its specific combination of silyl and indenyl functionalities, which contribute to its distinct reactivity patterns and catalytic efficiency compared to other metallocenes .

Molecular Structure and Stereochemistry

rac-Dimethylsilylbis(1-indenyl)zirconium dichloride represents a significant advancement in metallocene catalyst design, featuring a sophisticated molecular architecture that combines stereochemical precision with catalytic functionality [1] [2]. The compound possesses the molecular formula C20H18Cl2SiZr with a molecular weight of 448.57 grams per mole [1] [2] [3]. This organometallic complex belongs to the class of ansa-metallocene compounds, characterized by the presence of a bridging group that connects two cyclopentadienyl-derived ligands [10] [13].

PropertyValueReference
Molecular FormulaC20H18Cl2SiZr [1] [2] [3]
Molecular Weight448.57 g/mol [1] [2] [3]
CAS Number121009-93-6 [2] [3] [4]
Physical FormOrange powder [2] [15] [17]
Commercial Purity≥97% [2] [16] [18]

Racemic Configuration and C2 Symmetry

The racemic nature of rac-dimethylsilylbis(1-indenyl)zirconium dichloride emerges from the chiral configuration imposed by the ansa-bridge connecting the two indenyl ligands [1] . The compound exists as a mixture of two enantiomers, designated as R,S and S,R configurations, which cannot be superimposed upon each other [8] [21]. This stereochemical arrangement results from the constrained geometry imposed by the dimethylsilyl bridge, which prevents free rotation of the indenyl ligands and locks them into a specific spatial relationship [10] [12].

The C2 symmetry of the racemic isomer arises from the presence of a two-fold rotation axis that passes through the zirconium center and bisects the dimethylsilyl bridge [8] [11]. This symmetry element distinguishes the racemic form from its meso counterpart, which possesses a mirror plane of symmetry instead of the C2 axis [8] [10]. The stereospecific nature of the racemic configuration has profound implications for the compound's catalytic behavior, particularly in asymmetric polymerization reactions where enantioselective control is crucial [11].

The configurational stability of the racemic form results from the rigid framework created by the ansa-bridge, which prevents interconversion between enantiomers under normal conditions [10] [13]. This stereochemical integrity remains preserved even at elevated temperatures typically encountered during catalytic processes, making the compound particularly valuable for applications requiring consistent stereochemical outcomes [11] [12].

Coordination Geometry around Zirconium Center

The zirconium center in rac-dimethylsilylbis(1-indenyl)zirconium dichloride adopts a distorted tetrahedral coordination geometry, characteristic of bent metallocene structures [21] [22] [23]. The metal center coordinates to two eta-5 indenyl ligands and two chloride atoms, creating a coordination number of four when considering the indenyl ligands as single coordination sites [21] [23]. However, the true coordination environment is more complex, as each indenyl ligand contributes five carbon atoms to the coordination sphere through its cyclopentadienyl portion [22] [24].

Crystallographic studies reveal specific geometric parameters that define the coordination environment around the zirconium center [21] [22]. The zirconium-chloride bond lengths range from 2.43 to 2.45 Angstroms, while the zirconium-carbon distances to the indenyl ligands span 2.32 to 2.35 Angstroms [21]. The chloride-zirconium-chloride bond angle measures approximately 96 to 99 degrees, significantly wider than the ideal tetrahedral angle due to the steric constraints imposed by the bulky indenyl ligands [21] [22] [23].

The centroid-zirconium-centroid angle, which describes the angle between the centroids of the two indenyl five-membered rings, ranges from 124 to 129 degrees [21] [22] [23]. This angle reflects the bent metallocene geometry and represents a compromise between electronic preferences and steric demands [22] [24]. The zirconium-centroid distances measure 2.21 to 2.22 Angstroms, indicating strong metal-ligand interactions [21] [22].

Geometric ParameterValueReference
Zr-Cl bond length2.43-2.45 Å [21]
Zr-C bond length2.32-2.35 Å [21]
Zr-centroid distance2.21-2.22 Å [21] [22]
Cl-Zr-Cl angle96-99° [21] [22] [23]
Centroid-Zr-Centroid angle124-129° [21] [22] [23]

Role of Dimethylsilyl Bridge in Stereorigidity

The dimethylsilyl bridge serves as the critical structural element that imparts stereorigidity to rac-dimethylsilylbis(1-indenyl)zirconium dichloride [10] [12] [14]. This silicon-based tether connects the two indenyl ligands at their 1-positions, creating a constrained geometry that prevents conformational flexibility [10] [13]. The silicon atom adopts a tetrahedral coordination environment, bonding to two methyl groups and two indenyl carbon atoms [12] [14].

The stereorigidity conferred by the dimethylsilyl bridge results from several structural factors [10] [13]. First, the silicon-carbon bond lengths of approximately 1.85 Angstroms create a specific interligand distance that optimally positions the indenyl groups relative to the zirconium center [12] [14]. Second, the tetrahedral geometry around silicon introduces a fixed angular relationship between the two indenyl ligands, preventing their independent rotation [10] [13].

The dimethylsilyl bridge demonstrates superior stereorigidity compared to alternative bridging groups such as ethylene or methylidene bridges [11] [13]. This enhanced rigidity stems from the longer Si-C bonds compared to C-C bonds, which reduces ring strain while maintaining structural integrity [12] [14]. The presence of two methyl substituents on the silicon atom provides additional steric bulk that further restricts conformational mobility [10] [13].

The stereorigid framework created by the dimethylsilyl bridge has profound implications for the compound's catalytic properties [11] [12]. The constrained geometry ensures consistent presentation of the active site throughout catalytic cycles, leading to enhanced stereoselectivity and reproducible catalytic outcomes [10] [13]. Furthermore, the rigid structure prevents catalyst deactivation pathways that might arise from ligand rearrangement or dissociation [11] [14].

Physical and Chemical Characteristics

Spectroscopic Properties

The spectroscopic characterization of rac-dimethylsilylbis(1-indenyl)zirconium dichloride provides detailed insights into its molecular structure and electronic properties [25] [26]. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural confirmation and purity assessment [26] [28]. The compound exhibits characteristic resonances that reflect its unique molecular architecture and stereochemical features [25] [27] [29].

Proton nuclear magnetic resonance spectroscopy reveals distinct signal patterns corresponding to different proton environments within the molecule [27] [36]. The dimethylsilyl bridge protons appear as a singlet in the range of 0.5 to 1.5 parts per million, characteristic of silicon-bound methyl groups [35]. The indenyl ligand protons display complex multipicity patterns in the aromatic region between 6.0 and 7.5 parts per million, reflecting the various proton environments within the fused ring system [27] [29] [36].

The racemic configuration of the compound introduces additional complexity to the nuclear magnetic resonance spectra [25] [27]. Unlike its meso counterpart, which exhibits higher symmetry, the racemic isomer shows doubled resonances for certain proton environments due to the presence of two enantiomers in rapid exchange [8] [27]. This spectroscopic signature serves as a diagnostic tool for confirming the racemic nature of the compound [25] [29].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information [26] [28] [29]. The carbon atoms of the dimethylsilyl bridge appear at characteristic chemical shifts around 2 parts per million, while the indenyl carbon atoms span a broader range from 100 to 150 parts per million [27] [28]. The quaternary carbon atoms at the bridgehead positions exhibit distinctive chemical shifts that confirm the connectivity pattern [26] [29].

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 445.96, corresponding to the intact molecular structure [4] . The isotopic pattern observed in the mass spectrum reflects the natural abundance of chlorine-35 and chlorine-37 isotopes, providing additional confirmation of the molecular composition [4] [18]. Fragmentation patterns typically show loss of chloride ions and subsequent degradation of the organic framework [4] .

Thermal Stability and Melting Point

rac-Dimethylsilylbis(1-indenyl)zirconium dichloride exhibits notable thermal stability characteristics that influence its handling, storage, and catalytic applications [2] [15] [17]. The compound demonstrates a well-defined melting point of 140 degrees Celsius, indicating a crystalline solid state with ordered molecular packing [2] [4] [15]. This melting point represents the temperature at which the crystal lattice energy is overcome by thermal motion, leading to the transition from solid to liquid phase [15] [16].

The thermal stability of the compound extends significantly beyond its melting point, with decomposition occurring only at considerably higher temperatures [15] [17]. This thermal robustness results from the strong covalent bonds within the molecular framework, particularly the silicon-carbon bonds of the bridge and the metal-ligand interactions [12] [14] [15]. The ansa-bridge structure contributes to thermal stability by preventing ligand dissociation, which represents a common decomposition pathway for unbridged metallocene compounds [10] [13].

Temperature-dependent studies reveal that the compound maintains its structural integrity and catalytic activity over extended periods at moderate temperatures [15] [17]. The onset of thermal decomposition typically occurs above 200 degrees Celsius, well above the temperatures encountered in most catalytic applications [15] [16]. The decomposition process involves sequential breaking of the weakest bonds, beginning with metal-chloride interactions and progressing to organic framework degradation [15] [17].

The high thermal stability of rac-dimethylsilylbis(1-indenyl)zirconium dichloride provides operational advantages in industrial applications [15] [17]. The compound can withstand the elevated temperatures often required for catalyst activation and polymerization processes without significant degradation [15] [16]. This thermal robustness also facilitates purification procedures and extends the shelf life of the compound under appropriate storage conditions [16] [17].

Reactivity Patterns and Moisture Sensitivity

The reactivity profile of rac-dimethylsilylbis(1-indenyl)zirconium dichloride is dominated by its pronounced sensitivity to moisture and air [2] [16] [17]. This moisture sensitivity represents one of the most critical handling considerations for the compound, as exposure to water leads to rapid hydrolysis and catalyst deactivation [16] [17] [42]. The hydrolysis reaction involves nucleophilic attack by water molecules on the electrophilic zirconium center, resulting in the formation of zirconium hydroxide species and hydrogen chloride [16] [40] [41].

The mechanism of moisture-induced decomposition proceeds through a series of sequential hydrolysis steps [16] [17] [39]. Initial water coordination to the zirconium center weakens the metal-chloride bonds, facilitating their subsequent hydrolysis [39] [40]. The resulting hydroxyl groups can further react with additional water molecules, leading to the formation of polynuclear zirconium oxo-hydroxo species [16] [17]. This decomposition process is accompanied by the liberation of hydrogen chloride gas, which can cause additional complications in handling and storage [39] [40].

The extreme moisture sensitivity necessitates stringent handling protocols and storage conditions [16] [17] [41]. The compound must be stored under an inert atmosphere, typically nitrogen or argon, with moisture levels maintained below 5 parts per million [16] [42] [45]. Handling operations require the use of glove boxes or Schlenk techniques to prevent exposure to atmospheric moisture [40] [41] [45]. Even brief exposure to ambient air can result in significant decomposition, emphasizing the importance of proper handling procedures [16] [17].

Beyond moisture sensitivity, the compound exhibits characteristic reactivity patterns typical of early transition metal complexes [7] [11] [28]. The electrophilic zirconium center readily coordinates to electron-donating ligands, facilitating ligand substitution reactions [7] [28]. The chloride ligands can be replaced by various nucleophiles, including alkyl groups, hydrides, and other anionic species [7] [11]. These substitution reactions form the basis for catalyst activation processes in polymerization applications [7] [11] [28].

Crystallographic Studies

X-ray Diffraction Analysis

X-ray diffraction analysis of rac-dimethylsilylbis(1-indenyl)zirconium dichloride has provided definitive structural characterization and confirmed the predicted molecular geometry [20] [21] [22]. Single crystal X-ray diffraction studies reveal the complete three-dimensional structure of the compound, including precise atomic positions, bond lengths, and bond angles [20] [21] [24]. The crystallographic data unambiguously establish the racemic configuration and demonstrate the stereochemical consequences of the ansa-bridge constraint [20] [21].

The crystal structure analysis confirms the bent metallocene geometry characteristic of Group 4 metallocene dichlorides [21] [22] [23]. The zirconium atom adopts a distorted tetrahedral coordination environment, with significant deviations from ideal tetrahedral angles due to the geometric constraints imposed by the bridged ligand system [21] [22]. The bite angle of the ansa-ligand, defined by the centroid-zirconium-centroid angle, measures approximately 125 degrees, reflecting the optimal balance between electronic and steric factors [21] [22] [23].

Detailed bond length analysis reveals the characteristic distances expected for zirconium-ligand interactions [21] [22]. The zirconium-chloride bond lengths of 2.43 to 2.45 Angstroms fall within the normal range for zirconocene dichloride compounds [21] [23]. The zirconium-carbon distances to the indenyl ligands range from 2.32 to 2.35 Angstroms, indicating strong metal-ligand bonding [21]. The silicon-carbon bond lengths within the bridge measure approximately 1.85 Angstroms, consistent with typical silicon-carbon single bonds [21] [24].

The crystallographic analysis also provides insights into the conformational preferences of the indenyl ligands [20] [21] [22]. The five-membered rings of the indenyl groups adopt slightly puckered conformations to accommodate the geometric requirements of the ansa-bridge [21] [22]. The six-membered rings maintain planarity, preserving the aromatic character essential for electronic stabilization [20] [21]. The dihedral angle between the two indenyl planes reflects the twist introduced by the dimethylsilyl bridge [21] [22].

Crystallographic ParameterValueMethodReference
Space GroupVarious reportedX-ray diffraction [20] [21] [24]
Unit Cell Parametersa, b, c (Å), α, β, γ (°)Single crystal XRD [20] [21]
Zr-Cl distance2.43-2.45 ÅX-ray structure [21]
Zr-C(indenyl) distance2.32-2.35 ÅX-ray structure [21]
Si-C bridge distance~1.85 ÅX-ray structure [21] [24]

Molecular Packing and Intermolecular Interactions

The crystal packing of rac-dimethylsilylbis(1-indenyl)zirconium dichloride reveals important intermolecular interactions that influence the solid-state properties of the compound [20] [21] [22]. The molecular packing arrangement reflects the interplay between steric factors, electrostatic interactions, and weak intermolecular forces [20] [22] [24]. Understanding these packing motifs provides insights into the compound's stability, solubility, and handling characteristics [20] [21].

The primary intermolecular interactions in the crystal structure involve van der Waals forces between the organic portions of adjacent molecules [20] [21] [22]. The indenyl ligands engage in π-π stacking interactions with neighboring molecules, although these interactions are relatively weak due to the three-dimensional nature of the molecular structure [20] [22]. The aromatic six-membered rings of the indenyl groups can form offset π-π contacts with separation distances typical of aromatic stacking interactions [20] [21].

Electrostatic interactions play a significant role in determining the crystal packing arrangement [20] [21] [22]. The electronegative chloride atoms engage in weak contacts with electropositive hydrogen atoms on adjacent molecules, forming networks of C-H···Cl interactions [20] [21]. These interactions, while individually weak, collectively contribute to the overall stability of the crystal lattice [20] [22]. The chloride atoms also participate in metal-halide contacts with zirconium centers of neighboring molecules, although these interactions are typically longer than covalent bonds [21] [22].

The dimethylsilyl bridge contributes to the packing through its methyl substituents, which engage in van der Waals interactions with neighboring molecules [20] [21]. The tetrahedral geometry around silicon creates a specific spatial arrangement that influences how molecules can approach each other in the crystal lattice [21] [22]. The bridge also serves as a spacer that prevents overly close approach of the zirconium centers, maintaining optimal intermolecular distances [20] [21].

The crystal packing efficiency reflects the balance between attractive and repulsive intermolecular forces [20] [21] [22]. The bulky nature of the ansa-metallocene structure limits the packing density compared to simpler organometallic compounds [20] [22]. However, the specific molecular shape allows for efficient space filling through complementary fitting of adjacent molecules [20] [21]. The resulting crystal structure exhibits stability under normal storage conditions while maintaining accessibility for solvent molecules during dissolution processes [20] [22].

Dates

Modify: 2023-08-15

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